molecular formula C19H25ClN2O3S B13962737 alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride CAS No. 37109-12-9

alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride

Cat. No.: B13962737
CAS No.: 37109-12-9
M. Wt: 396.9 g/mol
InChI Key: DCKPOGQFWJFPAU-UHFFFAOYSA-N
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Description

Alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride is a synthetic organic compound featuring a thiophene core substituted with acetamide, phenyl, and morpholinoethyl groups. Its structure includes a hydroxyl group at the alpha position, which may influence solubility and metabolic stability.

Properties

CAS No.

37109-12-9

Molecular Formula

C19H25ClN2O3S

Molecular Weight

396.9 g/mol

IUPAC Name

2-hydroxy-N-methyl-N-(2-morpholin-4-ylethyl)-2-phenyl-2-thiophen-2-ylacetamide;hydrochloride

InChI

InChI=1S/C19H24N2O3S.ClH/c1-20(9-10-21-11-13-24-14-12-21)18(22)19(23,17-8-5-15-25-17)16-6-3-2-4-7-16;/h2-8,15,23H,9-14H2,1H3;1H

InChI Key

DCKPOGQFWJFPAU-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCOCC1)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride typically involves multiple steps, including the formation of the thiophene ring, the introduction of the morpholine group, and the attachment of the phenyl group. Common reagents used in these reactions include thiophene derivatives, morpholine, and phenyl halides. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products can be further characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

Alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often studied using techniques like molecular docking, enzyme assays, and cell-based assays.

Comparison with Similar Compounds

Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0)

Structural Similarities :

  • Both compounds contain a thiophene ring and a substituted acetamide group.
  • Thiophene fentanyl hydrochloride has a furanyl substituent, while the target compound features a morpholinoethyl group.

Functional Differences :

  • Pharmacology : Thiophene fentanyl is a potent opioid agonist, whereas the target compound’s activity remains uncharacterized in the evidence.
  • This highlights a shared challenge in evaluating novel analogs.
Parameter Target Compound Thiophene Fentanyl Hydrochloride
Molecular Formula Not explicitly provided* C24H26N2OS·HCl
Key Substituents Morpholinoethyl, α-hydroxy, phenyl Furanyl, aniline
Known Activity Undefined (structural analogy suggests CNS potential) Opioid receptor agonist
Toxicity Data Not available Insufficiently studied

*Molecular formula inferred from nomenclature: Likely includes C, H, N, O, S, and HCl.

Ethylphenidate Hydrochloride (CAS 19716-79-1)

Structural Parallels :

  • Both compounds are hydrochlorides with acetamide/ester functionalities.
  • Ethylphenidate is a methylphenidate analog, differing in the ethyl ester group versus the target compound’s morpholinoethyl and hydroxyl groups.

Functional Contrasts :

  • Pharmacokinetics: Ethylphenidate acts as a dopamine-norepinephrine reuptake inhibitor, with shorter duration than methylphenidate . The target compound’s morpholinoethyl group may enhance solubility and prolong half-life.
  • Regulatory Status : Ethylphenidate is classified as a controlled substance in many jurisdictions, whereas the target compound’s legal status is undefined .

2-(N,N-Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9)

Structural Comparison :

  • Both compounds contain tertiary amine groups (morpholino vs. diethylamino) linked to ethyl chains.
  • The target compound’s morpholine ring may confer greater polarity compared to the diethylamino group.

Functional Implications :

  • Solubility: Morpholinoethyl groups typically enhance water solubility, which is critical for bioavailability .
  • Metabolism: Diethylamino groups are prone to oxidative dealkylation, whereas morpholine rings may resist metabolic degradation .

Key Research Findings and Data Gaps

  • Thiophene Analogs : Thiophene-containing compounds often exhibit enhanced binding affinity to CNS targets due to aromatic stacking interactions. However, their toxicity profiles are frequently understudied, as seen with Thiophene fentanyl .
  • Acetamide Derivatives : Compounds like ethylphenidate highlight the role of ester/amide modifications in tuning pharmacokinetics. The target compound’s α-hydroxy group may reduce metabolic clearance compared to ethylphenidate .
  • Amine Substituents: Morpholinoethyl groups are associated with improved solubility and reduced cardiotoxicity compared to simpler alkylamines .

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